molecular formula C12H19N B189659 4-(Tert-Butyl)-2,6-Dimethylaniline CAS No. 42014-60-8

4-(Tert-Butyl)-2,6-Dimethylaniline

Cat. No.: B189659
CAS No.: 42014-60-8
M. Wt: 177.29 g/mol
InChI Key: CHHGWEBJQVWINZ-UHFFFAOYSA-N
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Description

4-(Tert-Butyl)-2,6-Dimethylaniline is an organic compound with the molecular formula C12H19N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with tert-butyl and methyl groups. This compound is known for its applications in various chemical processes and industries due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Tert-Butyl)-2,6-Dimethylaniline can be synthesized through several methods. One common approach involves the alkylation of 2,6-dimethylaniline with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-Butyl)-2,6-Dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces the corresponding amine derivatives .

Scientific Research Applications

4-(Tert-Butyl)-2,6-Dimethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Tert-Butyl)-2,6-Dimethylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural configuration. The pathways involved often include modulation of oxidative stress and signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Similar in structure but lacks the amino group.

    4-tert-Butylcatechol: Contains hydroxyl groups instead of an amino group.

    2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.

Uniqueness

4-(Tert-Butyl)-2,6-Dimethylaniline is unique due to the presence of both tert-butyl and methyl groups on the aromatic ring, which significantly influences its chemical reactivity and physical properties. This structural uniqueness makes it valuable in specific chemical syntheses and industrial applications .

Properties

IUPAC Name

4-tert-butyl-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-8-6-10(12(3,4)5)7-9(2)11(8)13/h6-7H,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHGWEBJQVWINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361190
Record name 4-tert-butyl-2,6-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42014-60-8
Record name 4-tert-butyl-2,6-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Water, 20 mL, was added to a mixture of 12.0 g (58.0 mmol) of 1-nitro-4-tert-butyl-2,6-dimethylbenzene dissolved in 160 mL of ethanol. To the stirring solution of 1-nitro-4-tert-butyl-2,6-dimethylbenzene was added CaCl2, 4.8 g (43.2 mmol), dissolved in 20 mL of water, followed by the addition of zinc powder, 50.0 g (76.5 mmol). The reaction was stirred overnight at 65° C., then cooled to ambient temperature and filtered. The filtrate was extracted three times with ether, and the organic layer was dried over MgSO4. Removal of the solvent gave 9.58 g (93%) of a brown oil. 1H NMR (300 MHz, CDCl3): δ=6.90, s, 2H; 3.40, broad singlet, 2H; 2.11, s, 6H, 1.21, s, 9H.
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93%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a 1 liter stirred autoclave were charged 62 g. (0.3 mole) of 2-nitro-1,3-dimethyl-5-tertiary-butyl-benzene, 300 ml. of ethanol and 1.0 g. of 5% palladium on charcoal. The autoclave was purged with hydrogen and then pressure to 1000 psig at 90° C. to 95° C. After 1 hour, the reaction was stopped. A total of 500 psig were taken up. The reaction mixture was filtered through Celite and the ethanol was evaporated. The final product was distilled at 93° C. to 98° C./7 to 10 torr to yield 47.2 g. of a very pale yellow liquid. An 89% isolated yield of 99+% pure 2,6-dimethyl-4-tertiary-butylaniline was obtained.
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Synthesis routes and methods IV

Procedure details

contacting the 2-nitro-1,3-dimethyl-5-tertiarybutylbenzene with hydrogen in the presence of a hydrogenation catalyst at a temperature of from about 0° C. to about 200° C. and a pressure of from about 0 psig to about 2000 psig to form 2,6-dimethyl-4-tertiary-butylaniline;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-(Tert-Butyl)-2,6-Dimethylaniline in the synthesis described in the research?

A1: this compound acts as a reactant in the condensation reaction with butane-2,3-dione (also known as diacetyl). This reaction forms the title compound, 2,3-bis[(4-tert-butyl-2,6-dimethylphenyl)imino]butane [].

Q2: How does the structure of the synthesized compound, derived from this compound, relate to its spatial configuration?

A2: The synthesized compound, 2,3-bis[(4-tert-butyl-2,6-dimethylphenyl)imino]butane, possesses a center of symmetry. The presence of the C=N double bond results in an E conformation. Notably, the benzene ring within the molecule is almost perpendicular to the plane formed by the 1,4-diazabutadiene moiety. This orientation is evident from the dihedral angle of 89.8° between these two planes [].

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